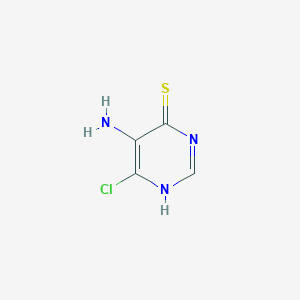
2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide is a small molecule that has been studied for its potential applications in the field of biomedical research. It is a derivative of thiophene, an aromatic heterocyclic compound, and is composed of a nitrogen atom, a cyclopropyl group, and a phenylthiophene group. This compound has been studied for its potential applications in the synthesis of drugs, in the development of materials for medical devices, and in the exploration of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has explored the anticonvulsant properties of 2-aminothiophenes. Schiff bases of 2-aminothiophenes were synthesized and their anticonvulsant activity evaluated. These compounds showed promising results in models of maximum electroshock-induced seizure and pentylenetetrazole-induced seizure, indicating potential therapeutic uses in epilepsy or related neurological disorders (Kunda et al., 2013).
Antimicrobial Activity
Studies on 2-aminothiophene derivatives have also demonstrated significant antimicrobial properties. Novel 2-aminothiophene derivatives were synthesized and evaluated for their antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Prasad et al., 2017).
Photoluminescent Material
The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene has been investigated, revealing its potential as a new class of photoluminescent material. This finding opens up applications in the field of optoelectronics and materials science (Ekinci et al., 2000).
Biological Activity of Azomethine Derivatives
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been studied for their biological activity. These compounds show promise in cytostatic, antitubercular, and anti-inflammatory applications, indicating their potential in pharmaceutical research (Chiriapkin et al., 2021).
Antibiotic and Antibacterial Drug Synthesis
Research has focused on synthesizing new antibiotic and antibacterial drugs using thiophene-2-carboxamide derivatives. These compounds have been tested for their effectiveness against Gram-positive and Gram-negative bacteria, suggesting their use in combating bacterial infections (Ahmed, 2007).
Anti-Inflammatory and Antioxidant Activity
Compounds derived from 2-amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide have been synthesized and screened for their anti-inflammatory and antioxidant activities. These findings indicate their potential therapeutic use in treating inflammation-related disorders (Kumar et al., 2008).
Propiedades
IUPAC Name |
2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-13-12(14(17)16-10-6-7-10)11(8-18-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLFVCYHOJKOPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC=C2C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215844 |
Source


|
| Record name | 2-Amino-N-cyclopropyl-4-phenyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
590355-70-7 |
Source


|
| Record name | 2-Amino-N-cyclopropyl-4-phenyl-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590355-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-cyclopropyl-4-phenyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)


![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)



